molecular formula C16H12ClNO B1624870 4-(Chloromethyl)-2,5-diphenyloxazole CAS No. 2549-33-9

4-(Chloromethyl)-2,5-diphenyloxazole

Cat. No. B1624870
Key on ui cas rn: 2549-33-9
M. Wt: 269.72 g/mol
InChI Key: WLVVUUBEXNMQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772510B2

Procedure details

To a solution of 4-methyl-2,5-diphenyloxazole 3-oxide (395 mg, 1.57 mmol) in chloroform (2 mL) was added dropwise a solution of phosphorus oxychloride (265 mg, 161 μL, 1.73 mmol) in chloroform (2.00 mL) over a period of 10 min. The reaction mixture was stirred at 65° C. for 4 h and cooled to 0-5° C. At that temperature, NH4OH (25% aqueous solution, 10 mL) was added dropwise and the mixture was extracted with dichloromethane (3×40 mL). The combined organic phase was dried over MgSO4, filtered and concentrated in vacuo. The product was obtained after purification by flash chromatography (using silica gel and a dichloromethane/heptane gradient) as colorless solid (249 mg, 923 μmol, 58.7%).
Name
4-methyl-2,5-diphenyloxazole 3-oxide
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
161 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
249 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:3]([O-])=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.P(Cl)(Cl)([Cl:22])=O.[NH4+].[OH-]>C(Cl)(Cl)Cl>[Cl:22][CH2:1][C:2]1[N:3]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:5][C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
4-methyl-2,5-diphenyloxazole 3-oxide
Quantity
395 mg
Type
reactant
Smiles
CC=1[N+](=C(OC1C1=CC=CC=C1)C1=CC=CC=C1)[O-]
Name
Quantity
161 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
solid
Quantity
249 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 65° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after purification by flash chromatography (

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClCC=1N=C(OC1C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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